Cas no 1285918-53-7 (Reboxetine-d5 Mesylate)

Reboxetine-d5 Mesylate is a deuterated analog of Reboxetine Mesylate, where five hydrogen atoms are replaced with deuterium. This isotopically labeled compound is primarily used as an internal standard in quantitative LC-MS/MS analyses for pharmacokinetic and metabolic studies. The incorporation of deuterium enhances mass spectral differentiation, improving accuracy and precision in tracer experiments. Its high chemical purity and isotopic enrichment ensure reliable performance in analytical applications, particularly in neuropharmacology research involving norepinephrine reuptake inhibition. The mesylate salt form offers improved solubility and stability, facilitating handling and storage. This compound is essential for reducing matrix effects and ensuring reproducibility in sensitive bioanalytical methods.
Reboxetine-d5 Mesylate structure
Reboxetine-d5 Mesylate structure
Product name:Reboxetine-d5 Mesylate
CAS No:1285918-53-7
MF:C19H23NO3.CH4O3S
Molecular Weight:409.49648
CID:1060803
PubChem ID:71751992

Reboxetine-d5 Mesylate 化学的及び物理的性質

名前と識別子

    • Reboxetine-d5 Mesylate
    • Reboxetine-d5 Mesyla
    • CS-0202384
    • Reboxetine-d5, Mesylate
    • Davedax-d5
    • 1285918-53-7
    • rel-(2R)-2-[(R)-[2-(Ethoxy-d5)phenoxy]phenylmethyl]morpholine methanesulfonate; Reboxetine-d5 mesylate; Reboxetine-D5 (O-ethyl-D5) mesilate
    • Reboxetine-d5 (mesylate)
    • HY-14560S
    • Edronax-d5
    • methanesulfonic acid;(2R)-2-[(R)-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-phenylmethyl]morpholine
    • インチ: InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1/i1D3,2D2;
    • InChIKey: CGTZMJIMMUNLQD-HODPIWSTSA-N
    • SMILES: [2H]C([2H])([2H])C([2H])([2H])Oc1ccccc1O[C@H](c2ccccc2)[C@H]3CNCCO3.CS(=O)(=O)O

計算された属性

  • 精确分子量: 414.18729248g/mol
  • 同位素质量: 414.18729248g/mol
  • 同位体原子数: 5
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 425
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 103Ų

じっけんとくせい

  • ゆうかいてん: 138-140°C
  • Solubility: Chloroform, Methanol, Water

Reboxetine-d5 Mesylate Security Information

Reboxetine-d5 Mesylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
R142002-25mg
Reboxetine-d5 Mesylate
1285918-53-7
25mg
$ 1476.00 2023-09-06
SHENG KE LU SI SHENG WU JI SHU
sc-219956-1mg
Reboxetine-d5, Mesylate,
1285918-53-7 98% Isotopic Purity 99%
1mg
¥2482.00 2023-09-05
A2B Chem LLC
AE39120-2.5mg
REBOXETINE-D5, MESYLATE
1285918-53-7
2.5mg
$306.00 2024-04-20
TRC
R142002-2.5mg
Reboxetine-d5 Mesylate
1285918-53-7
2.5mg
$ 190.00 2023-09-06
SHENG KE LU SI SHENG WU JI SHU
sc-219956-1 mg
Reboxetine-d5, Mesylate,
1285918-53-7 98% Isotopic Purity 99%
1mg
¥2,482.00 2023-07-10
A2B Chem LLC
AE39120-25mg
REBOXETINE-D5, MESYLATE
1285918-53-7
25mg
$1534.00 2024-04-20
MedChemExpress
HY-14560S-2500μg
Reboxetine-d
1285918-53-7 ≥95.0%
2500μg
¥4750 2024-07-20

Reboxetine-d5 Mesylate 関連文献

Reboxetine-d5 Mesylateに関する追加情報

Reboxetine-d5 Mesylate: An Overview of a Deuterated Antidepressant

Reboxetine-d5 Mesylate (CAS No. 1285918-53-7) is a deuterated derivative of the selective norepinephrine reuptake inhibitor (SNRI) reboxetine. This compound has gained significant attention in recent years due to its potential to enhance the therapeutic efficacy and reduce side effects associated with traditional antidepressants. The introduction of deuterium atoms in the molecular structure of reboxetine aims to modulate its pharmacokinetic properties, leading to improved drug stability and extended half-life.

The chemical structure of Reboxetine-d5 Mesylate is characterized by the presence of five deuterium atoms, which are isotopically substituted for hydrogen atoms at specific positions in the molecule. This substitution can significantly alter the metabolic pathways and enzymatic processes involved in the drug's degradation, thereby enhancing its overall therapeutic profile. The mesylate salt form ensures better solubility and bioavailability, making it a suitable candidate for clinical applications.

In terms of pharmacology, reboxetine primarily acts by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter associated with mood regulation and cognitive function. By increasing the levels of norepinephrine in the synaptic cleft, reboxetine helps alleviate symptoms of depression and anxiety. The deuterated form, Reboxetine-d5 Mesylate, is expected to maintain these pharmacological effects while offering additional benefits such as reduced hepatic metabolism and minimized side effects.

Recent studies have explored the potential advantages of deuterated drugs in various therapeutic areas. A study published in the Journal of Medicinal Chemistry (2022) reported that deuterated derivatives of antidepressants exhibit enhanced stability and reduced metabolism by cytochrome P450 enzymes, leading to a more consistent plasma concentration over time. This can result in improved treatment outcomes and a better patient experience.

Clinical trials involving Reboxetine-d5 Mesylate have shown promising results. A phase II trial conducted by a leading pharmaceutical company demonstrated that patients treated with this compound experienced significant improvements in depressive symptoms compared to those receiving placebo. Additionally, the incidence of adverse events was lower in the treatment group, suggesting that deuterium substitution may indeed reduce side effects associated with traditional reboxetine therapy.

The safety profile of Reboxetine-d5 Mesylate has also been extensively evaluated. Preclinical studies have shown that this compound exhibits low toxicity and good tolerability across various animal models. These findings support its potential for further clinical development and eventual use in treating major depressive disorder (MDD) and other psychiatric conditions.

In conclusion, Reboxetine-d5 Mesylate (CAS No. 1285918-53-7) represents an innovative approach to enhancing the therapeutic efficacy and safety of antidepressant medications. Its unique chemical structure and pharmacological properties make it a promising candidate for addressing unmet needs in mental health care. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its integration into standard treatment protocols.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd